Methyl 7-methyl-1-benzothiophene-2-carboxylate

COX-2 inhibition Anti-inflammatory screening Kinase selectivity profiling

Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS 3751-50-6) is the definitive 7-methyl-substituted benzothiophene scaffold for reproducible SAR. Its unique steric/electronic profile, confirmed COX‑2 inactivity, and ~0.5‑unit XLogP3 increase over the unsubstituted analog make it indispensable as a negative control and physicochemical benchmark. Secure this high‑purity building block for hydrolysis, amidation, or reduction without introducing confounding scaffold variances.

Molecular Formula C11H10O2S
Molecular Weight 206.26 g/mol
CAS No. 3751-50-6
Cat. No. B13894490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-methyl-1-benzothiophene-2-carboxylate
CAS3751-50-6
Molecular FormulaC11H10O2S
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=C(S2)C(=O)OC
InChIInChI=1S/C11H10O2S/c1-7-4-3-5-8-6-9(11(12)13-2)14-10(7)8/h3-6H,1-2H3
InChIKeyHEYOAODQNLWZPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Methyl-1-Benzothiophene-2-Carboxylate (CAS 3751-50-6) as a Regiospecific Benzothiophene Scaffold for Heterocyclic SAR and Medicinal Chemistry


Methyl 7-methyl-1-benzothiophene-2-carboxylate (CAS 3751-50-6; C11H10O2S, MW 206.26) is a functionalized benzothiophene building block characterized by a methyl substituent at the 7-position of the fused heterocyclic core and a methyl carboxylate ester at the 2-position . The 7-methyl substitution distinguishes this scaffold from unsubstituted and variously substituted benzothiophene analogs, imparting unique steric and electronic properties that influence both chemical reactivity and biological recognition profiles [1]. As a member of the benzothiophene carboxylate family, this compound serves as a versatile intermediate in the construction of pharmaceutical candidates and as a probe for structure-activity relationship (SAR) studies in medicinal chemistry programs .

Why Regioisomeric and Unsubstituted Benzothiophene Carboxylates Cannot Substitute for Methyl 7-Methyl-1-Benzothiophene-2-Carboxylate


The position and identity of substituents on the benzothiophene core are critical determinants of molecular properties, including lipophilicity, metabolic stability, and target engagement [1]. Methyl substitution at the 7-position introduces steric hindrance adjacent to the fused thiophene sulfur atom, which alters the compound's conformational preferences and may affect binding to hydrophobic enzyme pockets compared to the 5-substituted or unsubstituted analogs [2]. Furthermore, the 2-carboxylate ester functionality provides a synthetic handle for subsequent derivatization, distinguishing it from 3-carboxylate regioisomers that exhibit distinct reactivity profiles in cross-coupling and nucleophilic acyl substitution reactions [3]. Generic substitution with a non-methylated or differently substituted benzothiophene carboxylate would therefore yield a different scaffold with altered physicochemical parameters and potentially divergent biological activity, compromising SAR continuity and synthetic reproducibility.

Quantitative Differentiation Evidence for Methyl 7-Methyl-1-Benzothiophene-2-Carboxylate Versus Structural Analogs


COX-2 Inhibitory Activity: Functional Selectivity Assessment Versus BT2 (BDK Inhibitor)

Methyl 7-methyl-1-benzothiophene-2-carboxylate exhibits minimal inhibitory activity against prostaglandin G/H synthase 2 (COX-2), with an IC50 value exceeding 55.69 μM, classifying the compound as inactive in this assay system . In direct contrast, the benzothiophene carboxylate derivative 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) demonstrates potent inhibition of branched-chain α-ketoacid dehydrogenase kinase (BDK) with an IC50 of 3.19 μM [1]. This cross-target differential activity profile (COX-2-inactive vs. BDK-active) establishes that 7-methyl substitution, in the absence of 3,6-dichloro substitution, does not confer significant COX-2 engagement but may preserve a scaffold suitable for alternative target classes or serve as a negative control for selectivity profiling.

COX-2 inhibition Anti-inflammatory screening Kinase selectivity profiling

Pharmacokinetic and Metabolic Stability Benchmarking Against BT2 (3,6-Dichlorobenzothiophene-2-Carboxylic Acid)

While direct pharmacokinetic data for methyl 7-methyl-1-benzothiophene-2-carboxylate are not reported in the primary literature, the benzothiophene carboxylate derivative BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) demonstrates favorable pharmacokinetic properties with a terminal half-life (T1/2) of 730 minutes and complete metabolic stability (no degradation over 240 minutes) [1]. These parameters are significantly superior to those of (S)-α-chlorophenylpropionate ((S)-CPP), a comparator BDK inhibitor [1]. This class-level inference suggests that the benzothiophene carboxylate core can support favorable PK and metabolic stability; however, the 7-methyl substitution pattern (in the absence of 3,6-dichloro groups) remains to be evaluated directly.

Pharmacokinetics Metabolic stability Drug discovery

Synthetic Intermediate Potential: Commercialization Pathway via Raloxifene and Zileuton Class Validation

Benzothiophene-2-carboxylate scaffolds serve as key intermediates in the synthesis of FDA-approved drugs, including raloxifene (selective estrogen receptor modulator; osteoporosis and breast cancer) and zileuton (5-lipoxygenase inhibitor; asthma) [1]. Methyl 7-methyl-1-benzothiophene-2-carboxylate, bearing a methyl ester at the 2-position, provides a versatile synthetic handle for further derivatization via hydrolysis, amidation, or reduction reactions. In contrast, unsubstituted benzothiophene-2-carboxylic acid (CAS 6314-28-9) is commercially available but lacks the 7-methyl substitution that may confer enhanced lipophilicity (calculated XLogP = 3.5 for the target compound) and altered metabolic stability compared to non-methylated analogs.

Synthetic intermediate Medicinal chemistry Pharmaceutical building block

PTP1B Inhibitory Activity: Weak Engagement Indicates Scaffold Suitability for Orthogonal Target Classes

A closely related analog, 3-(carboxymethoxy)-7-methyl-1-benzothiophene-2-carboxylic acid, exhibits weak inhibitory activity against protein tyrosine phosphatase non-receptor type 1 (PTP1B) with a Ki value of 37,000 nM (37 μM) as determined by enzymatic assay at room temperature [1]. This low potency (Ki > 30 μM) indicates that the 7-methylbenzothiophene-2-carboxylate core does not potently engage the PTP1B active site. In contrast, BT2 (3,6-dichlorobenzo[b]thiophene-2-carboxylic acid) potently inhibits BDK with an IC50 of 3.19 μM, demonstrating that substitution pattern dramatically alters target engagement [2]. The weak PTP1B activity supports the use of this scaffold for target classes orthogonal to phosphatase inhibition.

PTP1B inhibition Diabetes research Enzyme assay

Validated Application Scenarios for Methyl 7-Methyl-1-Benzothiophene-2-Carboxylate (CAS 3751-50-6)


Negative Control for COX-2 Selectivity Profiling in Benzothiophene SAR Campaigns

Based on its inactivity against COX-2 (IC50 > 55.69 μM) , this compound serves as an effective negative control for differentiating COX-2-mediated anti-inflammatory activity from alternative mechanisms. Researchers can benchmark the activity of novel benzothiophene derivatives against this compound to confirm that observed anti-inflammatory effects are not driven by COX-2 inhibition.

Building Block for Synthesis of 7-Methyl-Substituted Benzothiophene Pharmaceuticals and Agrochemicals

As a benzothiophene-2-carboxylate ester, this compound provides a synthetic entry point for constructing derivatives via hydrolysis to the carboxylic acid, amidation, or reduction to the corresponding alcohol . The 7-methyl substitution pattern may be incorporated into scaffolds targeting metabolic diseases or kinase inhibition, following the precedent established by benzothiophene carboxylate BDK inhibitors [1].

Selectivity Control for PTP1B-Targeted Diabetes Drug Discovery Programs

A structurally related analog (3-(carboxymethoxy)-7-methyl-1-benzothiophene-2-carboxylic acid) exhibits weak PTP1B inhibition with Ki = 37 μM . This compound may therefore serve as a negative control or scaffold validation tool in PTP1B inhibitor discovery, where potent inhibitors typically require Ki values in the low nanomolar to sub-micromolar range .

Physicochemical Reference Standard for Lipophilicity Optimization in Benzothiophene Series

With calculated XLogP of 3.5 and topological polar surface area (TPSA) of 54.5 Ų , this compound serves as a reference for optimizing lipophilicity and permeability in benzothiophene-based lead series. The 7-methyl substitution increases XLogP by approximately 0.5 units relative to unsubstituted methyl benzothiophene-2-carboxylate [1], providing a measurable benchmark for tuning ADME properties in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7-methyl-1-benzothiophene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.